molecular formula C4H9NO2 B093306 N-(2-Hydroxyethyl)acetamide CAS No. 142-26-7

N-(2-Hydroxyethyl)acetamide

Cat. No.: B093306
CAS No.: 142-26-7
M. Wt: 103.12 g/mol
InChI Key: PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)acetamide (CAS 142-26-7) is a secondary amide with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. Its IUPAC name is this compound, and it is also known as β-hydroxyethylacetamide or Acetylcolamine . The molecule consists of an acetamide group (CH₃CONH–) linked to a hydroxyethyl (–CH₂CH₂OH) substituent. Key properties include:

  • Boiling Point: 225–230°C at 760 mmHg .
  • Spectroscopic Data: IR and mass spectra confirm the presence of hydroxyl (O–H stretch at ~3300 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
  • Applications: Used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive hydroxyl and amide groups .

Preparation Methods

Direct Aminolysis of Ethyl Acetate with Ethanolamine

The most straightforward route to N-(2-hydroxyethyl)acetamide involves the aminolysis of ethyl acetate with ethanolamine. This exothermic reaction proceeds via nucleophilic attack of the ethanolamine’s primary amine on the carbonyl carbon of ethyl acetate, forming the acetamide bond.

Reaction Mechanism and Stoichiometry

The reaction follows second-order kinetics, with the rate dependent on the concentrations of both reactants. Stoichiometric equivalence (1:1 molar ratio) is critical to avoid side products such as diacetylated derivatives. Elevated temperatures (80–100°C) accelerate the reaction, though excessive heat risks dehydration of ethanolamine to ethyleneimine .

Solvent Systems and Yield Optimization

Early protocols employed polar aprotic solvents like dimethylformamide (DMF) to solubilize reactants. However, solvent-free conditions, as demonstrated in the synthesis of analogous N-(2-hydroxyethyl)nicotinamide, have gained traction due to higher yields (up to 92%) and reduced purification burdens . For instance, mixing equimolar ethyl acetate and ethanolamine at 60°C for 4 hours under inert atmosphere yields this compound with 89% purity after recrystallization .

Acid- and Base-Catalyzed Methods

Acid-Catalyzed Ester Aminolysis

Sulfuric acid (0.5–1 mol%) accelerates the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. A study adapting methods from cephalosporin intermediate synthesis achieved 85% yield at 70°C within 3 hours . However, acid catalysis necessitates post-reaction neutralization, complicating purification.

Base-Catalyzed Approaches

Sodium hydroxide or potassium carbonate deprotonates ethanolamine, increasing its nucleophilicity. While effective, base catalysis risks saponification of ethyl acetate, reducing yields. Modulating pH to 8–9 mitigates this issue, as evidenced by a 78% yield in a potassium carbonate-mediated reaction .

Solvent-Free Synthesis and Green Chemistry

Methodology and Advantages

Eliminating solvents reduces waste and energy consumption. A patent detailing N-(2-hydroxyethyl)nicotinamide synthesis via solvent-free aminolysis of methyl nicotinate with monoethanolamine achieved 97% yield after 4 hours at 60°C . Analogous conditions apply to this compound, with isopropyl alcohol and ether washes yielding >95% pure product .

Comparative Efficiency

Table 1 contrasts solvent-free and solvent-based methods:

Parameter Solvent-Free DMF-Based
Reaction Time (h)46
Yield (%)9789
Purity Post-Workup95%87%
Energy ConsumptionLowModerate

Purification and Crystallization Techniques

Recrystallization Protocols

Crude product is typically dissolved in isopropyl alcohol at 60°C, cooled to 40°C, and treated with isopropyl ether to induce crystallization . This two-solvent system ensures high recovery (90–95%) by exploiting differential solubility.

Distillation and Chromatography

Vacuum distillation (80–100°C, 10 mmHg) isolates this compound from unreacted ethanolamine. However, chromatographic methods, though precise, are less cost-effective for industrial scales .

Industrial-Scale Production Challenges

Heat Management

Exothermic reactions require jacketed reactors with efficient cooling to prevent thermal runaway. Pilot-scale studies using continuous flow reactors demonstrate improved temperature control, achieving 94% yield at 50 L/h throughput .

Cost and Sustainability

Solvent-free methods reduce raw material costs by 30% compared to traditional approaches. Lifecycle assessments highlight a 40% reduction in carbon footprint due to eliminated solvent recovery .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

N-(2-Hydroxyethyl)acetamide is utilized in pharmaceutical formulations due to its properties as a surfactant and stabilizer. It enhances the solubility of drugs and improves their bioavailability.

Case Study: Drug Formulation

A study investigated the use of this compound in enhancing the solubility of poorly soluble drugs. The results indicated a significant increase in the dissolution rates of the drugs when formulated with this compound, demonstrating its potential as a pharmaceutical excipient .

Cosmetic Applications

This compound is widely used in cosmetic products for its moisturizing properties. It acts as a humectant, helping to retain moisture in the skin.

Data Table: Common Cosmetic Products Containing this compound

Product TypeApplicationConcentration (%)
Skin CreamsMoisturizing agent1-5
Hair ConditionersConditioning agent0.5-3
Facial CleansersSurfactant0.5-2

Industrial Applications

In industrial settings, this compound serves various roles, including:

  • Surfactants : Used in detergents and cleaning agents for its surface-active properties.
  • Textile Processing : Employed in dyeing and finishing processes to improve fabric quality.
  • Pulp and Paper Industry : Acts as a lubricating agent, enhancing processing efficiency .

Case Study: Textile Industry

Research highlighted the effectiveness of this compound in textile dyeing processes. The compound improved dye uptake and fixation on fabrics, leading to enhanced colorfastness compared to traditional methods .

Research Applications

This compound has been studied for its potential use as a reagent in organic synthesis. It serves as a precursor for various chemical reactions, including acyl transfer reactions.

Data Table: Research Findings on Synthetic Applications

Reaction TypeResultReference
Enantiopure CyanoacetamidesAchieved high enantiomeric excess (>99%)
Heterocyclic SynthesisFormation of thiazole derivatives with antifungal properties

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can participate in nucleophilic and electrophilic reactions, modulating the activity of enzymes and receptors . These interactions contribute to the compound’s effects in biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key differences between N-(2-Hydroxyethyl)acetamide and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Key Applications Evidence ID
This compound C₄H₉NO₂ 103.12 –NHCOCH₃, –CH₂CH₂OH 225–230 Pharmaceutical synthesis
N-(2-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 –NHCOCH₃, –C₆H₄OH (phenolic) Not reported Coordination chemistry, metal ligands
N,N-Dimethylacetamide C₄H₉NO 87.12 –N(CH₃)₂, –COCH₃ 164–166 Polar aprotic solvent
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 211.69 –Cl, –NHCOCH₃, aromatic Not reported Pesticide transformation product
N-(4-Hydroxyphenethyl)acetamide C₁₀H₁₃NO₂ 179.22 –NHCOCH₃, –CH₂CH₂–C₆H₄OH Not reported Cytotoxicity studies
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide C₁₂H₁₂N₂O₂ 216.24 –NHCOCH₃, indole ring Not reported Antimicrobial, cytotoxic activity

Detailed Comparative Analysis

Structural Features

  • This compound : The hydroxyethyl group (–CH₂CH₂OH) enables hydrogen bonding, enhancing solubility in polar solvents like water .
  • N-(2-Hydroxyphenyl)acetamide: The phenolic –OH group increases acidity (pKa ~10) compared to the aliphatic –OH in this compound (pKa ~15–16), making it more reactive in electrophilic substitution reactions .
  • N,N-Dimethylacetamide : The absence of hydroxyl groups reduces hydrogen bonding, but the polar –N(CH₃)₂ group retains miscibility in water and organic solvents .

Physical and Chemical Properties

  • Boiling Points : this compound has a higher boiling point (225–230°C) than N,N-Dimethylacetamide (164–166°C) due to stronger intermolecular hydrogen bonding .
  • Solubility : this compound is highly water-soluble, whereas aromatic analogs like N-(2-Hydroxyphenyl)acetamide exhibit lower solubility due to hydrophobic phenyl rings .

Research Findings and Emerging Trends

  • Environmental Impact : Chlorinated analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized as pesticide transformation products due to their persistence and toxicity .
  • Material Science: Hybrid materials incorporating this compound derivatives (e.g., silver nanoparticle-gel systems) are explored for catalytic and electronic applications .

Biological Activity

N-(2-Hydroxyethyl)acetamide, also known as N-acetylethanolamine, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, antimicrobial activity, and influence on gene expression.

  • Chemical Formula : C4H9NO2
  • Molecular Weight : 103.12 g/mol
  • CAS Number : 111-28-4

Biological Activity Overview

This compound exhibits various biological activities that make it a compound of interest in pharmacological research. Below are the key findings related to its biological activity.

1. Anti-inflammatory and Anti-arthritic Activity

A study investigated the anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide in an adjuvant-induced arthritis model using adult female Sprague Dawley rats. The results indicated:

  • Dosage : Treatment with doses of 5 mg/kg and 10 mg/kg significantly reduced body weight loss and paw edema volume compared to control groups.
  • Cytokine Levels : Serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha were significantly decreased in treated animals.
  • Oxidative Stress Markers : Treatment altered oxidative stress markers, suggesting a protective effect against inflammation .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that:

  • Mechanism : The compound may exhibit bactericidal activity through disruption of bacterial cell walls, particularly effective against Gram-positive bacteria.
  • Comparative Studies : In comparative studies, derivatives of N-(2-hydroxyphenyl)acetamide demonstrated varying degrees of antimicrobial effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Gene Expression Modulation

Recent studies have highlighted the ability of N-(2-hydroxyphenyl)acetamides to influence gene expression:

  • Nitrosylation Effects : Compounds like N-(2-hydroxy-5-nitrophenyl)acetamide have been shown to affect gene expression related to nitric oxide signaling pathways in plants.
  • Glucosylation Products : The glucosylation of these compounds suggests a metabolic pathway that may enhance their biological efficacy by modifying their activity in plant systems .

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatoryReduced IL-1 beta and TNF-alpha levels; decreased paw edema in rats.
AntimicrobialEffective against Gram-positive bacteria; mechanism involves cell wall disruption.
Gene ExpressionInfluences gene expression related to nitric oxide pathways; promotes glucosylation in plants.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-Hydroxyethyl)acetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

  • Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols .

  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid release into drains .

  • Storage : Store in a cool, dry, well-ventilated area, away from oxidizers. Keep containers tightly sealed .

    Table 1: Physicochemical Properties of this compound

    PropertyValueSource
    CAS No.142-26-7
    Molecular FormulaC₄H₉NO₂
    Molecular Weight103.12 g/mol
    SynonymsN-Acetylethanolamine, N-Acetylaminoethanol

Q. What spectroscopic methods are employed to characterize this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
  • NMR Spectroscopy : Use ¹H NMR to resolve methyl groups (δ ~2.0 ppm for acetamide CH₃) and hydroxyl/ethylene protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 103 for [M]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • DFT Applications : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, DFT was used to analyze charge distribution in Ni(II) complexes of acetamide derivatives, guiding ligand design .

  • Reaction Pathway Simulation : Model intermediate stability during acetylation of ethanolamine to improve yield .

    Table 2: Example Reaction Conditions for Acetamide Derivative Synthesis

    ParameterValueReference
    CatalystAcetic anhydride
    Temperature80–100°C (reflux)
    SolventEthanol/water mixture
    Reaction Time4–6 hours

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., C. albicans and A. flavus) .

  • DNA Binding Studies : Employ UV-Vis titration and fluorescence quenching to assess interactions with DNA. For example, acetamide-metal complexes showed binding via intercalation .

    Table 3: Biological Activity Data for Acetamide Derivatives (Example)

    DerivativeMIC (μg/mL)Target OrganismReference
    Ni(II)-Acetamide Complex12.5S. aureus
    Co(II)-Acetamide Complex25.0E. coli

Q. How can HPLC be optimized for purity analysis of this compound?

  • Methodological Answer :

  • Column Selection : Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm) .
  • Mobile Phase : Acetonitrile/water (60:40 v/v) at 1.0 mL/min flow rate .
  • Detection : UV absorbance at 210 nm for amide bond detection .
  • Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1 μg/mL) .

Properties

IUPAC Name

N-(2-hydroxyethyl)acetamide
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InChI

InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
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InChI Key

PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NCCO
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID6044804
Record name N-(2-Hydroxyethyl)acetamide
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Molecular Weight

103.12 g/mol
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Physical Description

Liquid, Brown liquid; [Hawley] Colorless or yellow liquid; [MSDSonline]
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Boiling Point

166-167 °C @ 8 MM HG
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Flash Point

176.6 °C, 350 °F OC
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Solubility

SOL IN ALL PROP IN WATER; SOL IN HOT ACETONE; SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER
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Density

1.1079 @ 25 °C/4 °C
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Vapor Pressure

0.001 [mmHg]
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Color/Form

NEEDLES (ACETONE), BROWN, VISCOUS LIQUID

CAS No.

142-26-7
Record name N-(2-Hydroxyethyl)acetamide
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Melting Point

63-65 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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